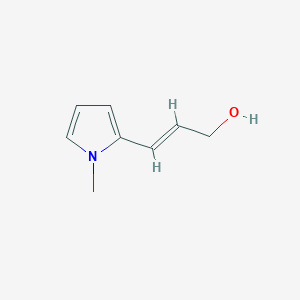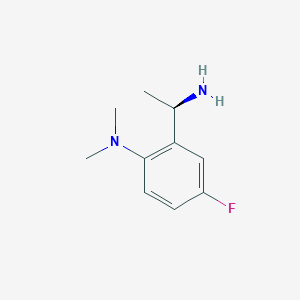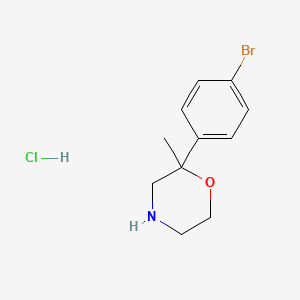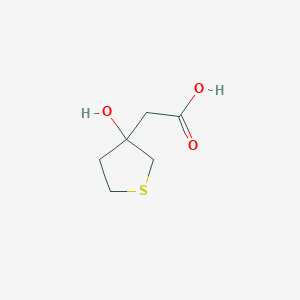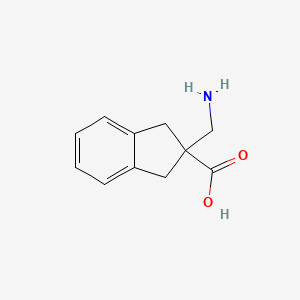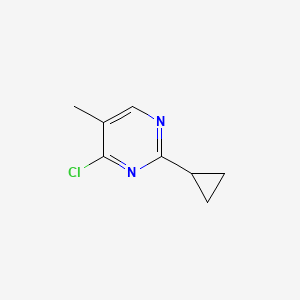
1-(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)methanamine is a chemical compound with the molecular formula C11H15NO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,1-dimethyl-1,3-dihydro-2-benzofuran.
Chemical Reactions Analysis
1-(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)methanamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Scientific Research Applications
1-(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)methanamine can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1,1-dimethyl-3H-2-benzofuran-5-yl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-11(2)10-4-3-8(6-12)5-9(10)7-13-11/h3-5H,6-7,12H2,1-2H3 |
InChI Key |
TWKDTISMIQLZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CO1)C=C(C=C2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


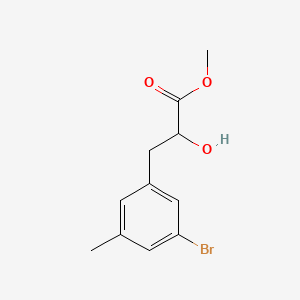
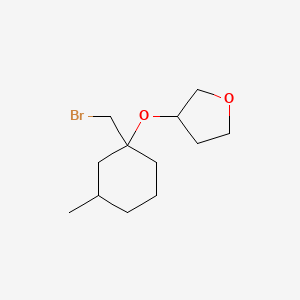
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
